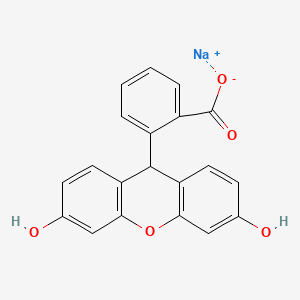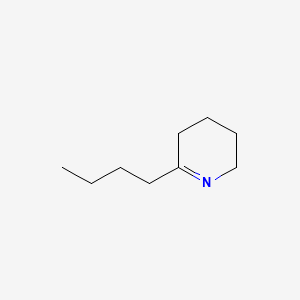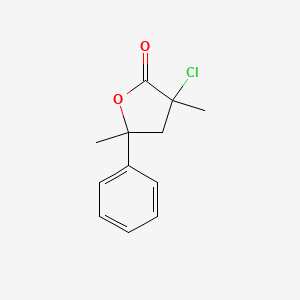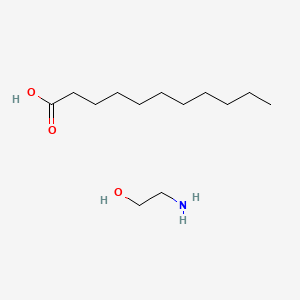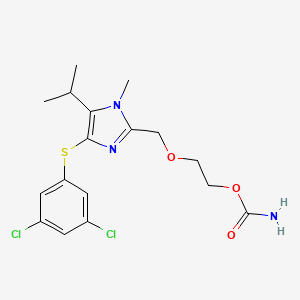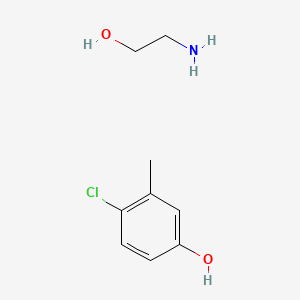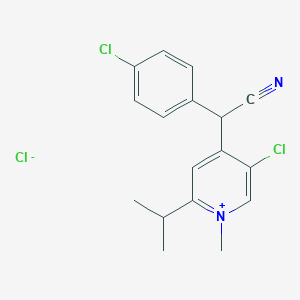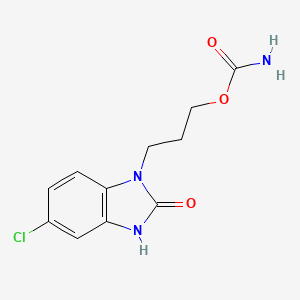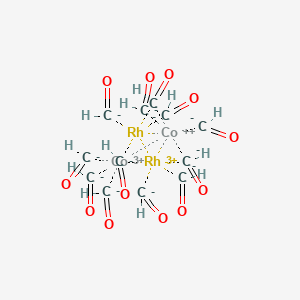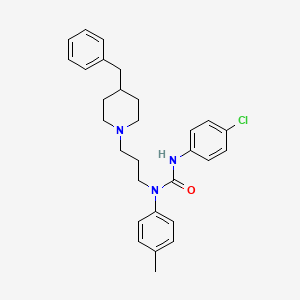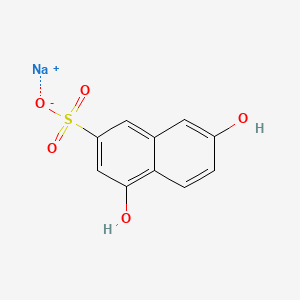
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is a chemical compound with the molecular formula C10H7NaO5S. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a sulfonic acid group, which is neutralized by a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt typically involves the sulfonation of 4,7-dihydroxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, concentration, and reaction time. The final product is purified through crystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Scientific Research Applications
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt: Another naphthalene derivative with similar functional groups but different substitution patterns.
1,5-Dihydroxynaphthalene-2-sulphonic acid, sodium salt: A compound with hydroxyl groups at different positions on the naphthalene ring.
Uniqueness
4,7-Dihydroxynaphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
94232-29-8 |
|---|---|
Molecular Formula |
C10H7NaO5S |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
sodium;4,7-dihydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 |
InChI Key |
RPXRJGGSNBJLNP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


